![molecular formula C25H21N3O2S B2399798 7-cyclopropyl-2-(4-methoxyphenyl)-9-phenyl-2,3-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(1H)-one CAS No. 380339-72-0](/img/structure/B2399798.png)
7-cyclopropyl-2-(4-methoxyphenyl)-9-phenyl-2,3-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule that contains several functional groups and rings. It has a pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(1H)-one core, which is a bicyclic system containing a pyridine ring fused with a thiophene and a pyrimidine ring. This core is substituted with a cyclopropyl group, a 4-methoxyphenyl group, and a phenyl group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The cyclopropyl, 4-methoxyphenyl, and phenyl substituents would add to the complexity of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. For example, the presence of the methoxy group might make it more polar and increase its solubility in polar solvents .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
- Antimicrobial and Anti-inflammatory Agents : Thienopyrimidine derivatives have been synthesized and evaluated for their antimicrobial and anti-inflammatory properties. These compounds have shown remarkable activity against fungi, bacteria, and inflammation, highlighting their potential as bioactive compounds with multiple biological activities (Tolba et al., 2018).
- Cytotoxic Activity Against Cancer Cell Lines : Certain thienopyrimidine derivatives have been found to exhibit promising cytotoxic activity against breast carcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cell lines, indicating their potential use in cancer research (Abbas et al., 2015).
Synthesis and Characterization
- Chemical Synthesis : The synthesis of thienopyrimidine derivatives involves the condensation of various chemical groups, leading to the creation of compounds with potentially significant biological activities. For example, the reaction of chloromethy l-pyrimidine with triphenylphosphine under specific conditions yields compounds with enhanced antibacterial, antifungal, and anti-inflammatory effects (Mittal et al., 2011).
- Characterization and Structural Analysis : Advanced techniques such as IR, 1H NMR, and mass spectral techniques are used to confirm the structures of synthesized thienopyrimidine derivatives, which is crucial for understanding their pharmacological potential (Dave et al., 1997).
Environmental and Sustainable Chemistry
- Green Chemistry Approaches : The development of environmentally friendly synthesis methods for thienopyrimidine derivatives is an area of interest. For instance, a catalytic four-component reaction has been reported for the synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones, which is characterized by step economy, reduced catalyst loading, and easy purification, reflecting a green chemistry approach (Shi et al., 2018).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The future research directions for this compound would depend on its intended use. If it’s being investigated as a potential drug, future research might focus on optimizing its structure for better activity, studying its pharmacokinetics and pharmacodynamics, and eventually conducting preclinical and clinical trials .
Eigenschaften
IUPAC Name |
11-cyclopropyl-4-(4-methoxyphenyl)-13-phenyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O2S/c1-30-17-11-9-16(10-12-17)23-27-21-20-18(14-5-3-2-4-6-14)13-19(15-7-8-15)26-25(20)31-22(21)24(29)28-23/h2-6,9-13,15,23,27H,7-8H2,1H3,(H,28,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGKAWQQSHPWTKH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2NC3=C(C(=O)N2)SC4=C3C(=CC(=N4)C5CC5)C6=CC=CC=C6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Benzoyl-3-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)azepan-2-one](/img/structure/B2399715.png)
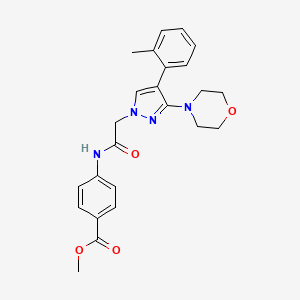
![N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2399717.png)
![N-(3-cyanophenyl)-2-(2-methyl-9-oxo-5,6,7,9-tetrahydro-1H-dipyrrolo[1,2-a:3',2'-d]pyrimidin-1-yl)acetamide](/img/structure/B2399722.png)
![(Z)-4-(2-(1H-benzo[d]imidazol-2-yl)-1-hydroxyvinyl)-6-chlorobenzene-1,3-diol](/img/structure/B2399723.png)
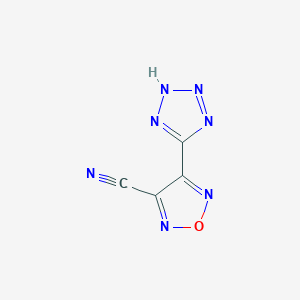

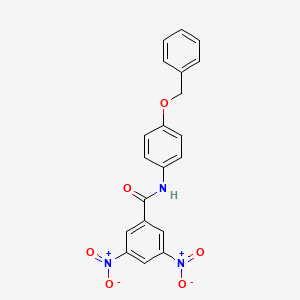
![4-(4-chlorophenyl)-1-(5H-pyrimido[5,4-b]indol-4-yl)-1H-pyrazol-3-amine](/img/structure/B2399730.png)
![2-Chloro-N-[2-(methanesulfonamidomethyl)cyclopentyl]propanamide](/img/structure/B2399731.png)
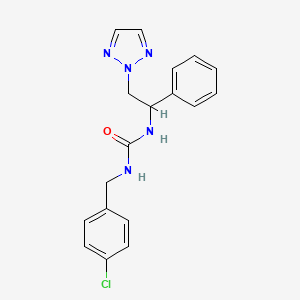
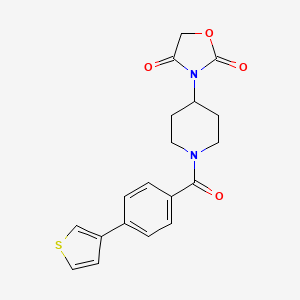
![3-(4-Chlorophenyl)-6-((pyridin-3-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2399736.png)
![N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2399738.png)